N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted pyridine derivatives with amine functionalities. The compound's base structure consists of a pyridine ring at the 3-position, connected through an ethyl chain to a methylated amine group, which is subsequently protonated and paired with chloride counterions in the dihydrochloride salt form.
The molecular structure demonstrates a clear connectivity pattern where the pyridine nitrogen occupies the 3-position relative to the ethyl side chain attachment point. The ethyl bridge connects the pyridine ring to the terminal amine functionality, which bears a single methyl substituent on the nitrogen atom. This structural arrangement creates a flexible molecular framework that allows for various conformational states while maintaining the essential pharmacophoric features.
Table 1: Fundamental Molecular Data
| Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| MDL Number | MFCD03840042 | |
| SMILES Notation | CNCCC1=CC=CN=C1.[H]Cl.[H]Cl |
The dihydrochloride salt formation occurs through protonation of both the pyridine nitrogen and the aliphatic amine nitrogen, resulting in a dicationic species balanced by two chloride anions. This salt formation significantly alters the physicochemical properties compared to the neutral base compound, particularly regarding water solubility and crystal stability.
The three-dimensional molecular geometry exhibits characteristic features of substituted pyridines, with the aromatic ring maintaining planarity while the ethyl chain adopts extended conformations to minimize steric interactions. The methylamine terminus provides additional conformational flexibility that contributes to the compound's biological activity profile in research applications.
Synonyms and Alternative Designations
The compound exhibits extensive nomenclature diversity across different chemical databases and regulatory systems, reflecting its importance in pharmaceutical research and commercial applications. Various naming conventions have emerged from different organizational sources, including chemical suppliers, regulatory agencies, and research institutions.
Commercial suppliers frequently employ descriptive names that emphasize the structural components, particularly highlighting the pyridine ring system and the methylamino functionality. These alternative designations serve practical purposes in chemical procurement and inventory management systems across research organizations.
Table 2: Comprehensive Synonym Compilation
Research literature demonstrates additional naming variations that emphasize different structural aspects or functional group arrangements. These alternative designations often reflect specific research contexts or application areas where the compound finds utility. The diversity in nomenclature also stems from different chemical drawing conventions and systematic naming approaches employed by various chemical information systems.
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-6-4-8-3-2-5-10-7-8;;/h2-3,5,7,9H,4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPZPFIFWNIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592116 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-87-2 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Derivative Alkylation Using Benzophenone Glycine Imine Alkyl Ester
Another patented process involves the preparation of 2-aminomethylpyridine derivatives, which can be adapted for N-methyl-2-(pyridin-3-yl)ethanamine synthesis.
Step A: Formation of benzophenone glycine imine derivative
- Use of trialkylamine base, preferably N,N-diisopropyl N-ethylamine.
Step B: Alkylation of benzophenone glycine imine with pyridine derivative
- Pyridine derivative with leaving group (preferably chlorine).
- Use of dry inorganic base (dry K2CO3 or NaH).
- Use of phase transfer catalyst (e.g., tetraethylammonium bromide).
- Solvent: Aprotic polar solvent such as propionitrile.
- Temperature: Up to 25°C (preferably 20–25°C).
Step C: Hydrochloride salt formation
- Reaction with HCl in molar ratio at least 1:1.
- Temperature maintained at 20–25°C.
This method provides a controlled and mild approach to prepare aminomethylpyridine derivatives, with the final step converting the free amine to its hydrochloride salt, which can be adapted to produce N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
Catalytic Hydrogenation (Method 1) is a practical and widely used approach for removing protecting groups or reducing intermediates to the desired amine. It is efficient for producing N-Methyl-2-(pyridin-3-yl)ethanamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid. This method is advantageous due to its simplicity and relatively mild conditions.
Carbamate Intermediate Synthesis (Method 2) involves the use of Boc protection and chloroethyl chloroformate reagents to generate carbamate esters. This route is more complex and typically used when further chemical modifications or protection of the amine functionality is required. The use of EDCI as a coupling agent and DIPEA as a base ensures efficient formation of carbamate intermediates. This method is less direct but valuable in multi-step syntheses.
Phase Transfer Catalysis and Alkylation (Method 3) offers a mild and controlled synthetic pathway. The use of aprotic polar solvents and phase transfer catalysts facilitates the alkylation of benzophenone glycine imine derivatives with pyridine halides. The subsequent acid treatment to form the hydrochloride salt is straightforward. This method is notable for its mild reaction conditions and potential for scale-up.
Chemical Reactions Analysis
Substitution Reactions
The compound’s amine group participates in nucleophilic substitution, particularly with alkylating agents. For example, reactions with chloromethylated heterocycles (e.g., 2-chloromethylpyridine/quinoline) lead to cross-linked products under basic conditions. These reactions often require excess alkylating agent to minimize byproduct formation .
Conditions :
-
Reagents : Chloromethylated pyridines/quinolines, ethylenediamine (for resolution)
-
Reaction Medium : Polar aprotic solvents (e.g., 1,2-dichloroethane)
C–C Bond Cleavage and Amide Formation
Under metal-free conditions, iodine (I₂) and tert-butyl hydroperoxide (TBHP) induce C–C bond cleavage in toluene, generating N-(pyridin-2-yl)amides. This reaction likely proceeds via radical intermediates, exploiting the ethanamine side chain’s vulnerability to oxidative cleavage .
Conditions :
-
Reagents : I₂, TBHP
-
Reaction Medium : Toluene
-
Key Outcome : Amide derivatives via cleavage of the ethanamine chain .
Tandem Cyclization/Bromination
In ethyl acetate, TBHP alone facilitates a one-pot cyclization and bromination, forming brominated imidazo[1,2-a]pyridines. This suggests the compound can undergo intramolecular cyclization when exposed to peroxide radicals, followed by bromine incorporation .
Conditions :
Reactions with Organometallic Reagents
While not explicitly documented for this compound, analogous amines react with Grignard reagents (R–MgX) or organolithium compounds (R–Li). These reactions typically yield hydrazines or imines via nucleophilic attack on the amine group, followed by elimination .
Conditions :
-
Reagents : PhMgBr, t-BuLi
-
Reaction Medium : Dry THF or ether
Photolysis and Radical Processes
Photolysis in aqueous solutions can generate reactive intermediates, such as hydroxyl radicals or peroxynitrite, potentially leading to DNA-damaging species. While this pathway is more relevant to nitrosamines, analogous decomposition may occur if the compound undergoes nitrosation .
Conditions :
Comparative Reaction Table
Research Findings and Implications
-
Structural Influence : The pyridine ring’s electron-withdrawing nature directs reactivity toward the ethanamine side chain, enabling selective functionalization .
-
Synthetic Utility : Metal-free conditions (e.g., I₂/TBHP) offer advantages for large-scale synthesis, avoiding costly catalysts .
-
Biological Relevance : Potential DNA-damaging pathways (via photolysis) warrant caution in applications involving prolonged exposure to light .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antivertiginous Agent
N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride is structurally related to betahistine, a well-known medication used to treat vertigo and Meniere's disease. Betahistine acts by enhancing blood flow to the inner ear and modulating histamine receptors, specifically H1 and H3 receptors. Research indicates that derivatives like N-Methyl-2-(pyridin-3-yl)ethanamine may exhibit similar pharmacological properties, potentially offering improved efficacy or reduced side effects compared to existing treatments .
1.2 Neuroprotective Properties
Studies have suggested that compounds similar to N-Methyl-2-(pyridin-3-yl)ethanamine may possess neuroprotective effects. These compounds could mitigate the effects of neurodegenerative diseases by preventing neuronal apoptosis and promoting neurogenesis. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Chemical Applications
2.1 Chemical Precursor
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification and development of new derivatives with tailored biological activities. For instance, it can be utilized in synthesizing pyridine-based compounds that exhibit diverse pharmacological activities, including anti-cancer properties .
2.2 Crystal Formulation
Recent patents have focused on the crystallization methods for this compound to enhance its stability and solubility. Improved crystal forms have been developed that demonstrate better stability compared to amorphous forms, which can significantly affect the drug's shelf life and bioavailability . The crystallization process involves heating the compound in a solvent followed by cooling and anti-solvent addition, resulting in a more stable product suitable for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor. This dual action modulates the release of neurotransmitters such as acetylcholine, histamine, and serotonin, influencing various physiological processes .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.
Biological Activity
N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride, also known as a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:
This compound's chemical formula indicates that it contains two hydrochloride groups, enhancing its solubility in water and potentially influencing its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-Methyl-2-(pyridin-3-yl)ethanamine. For instance, derivatives with similar structures have shown selective antiproliferative effects against various cancer cell lines, including MDA-MB-453 (a model for luminal androgen receptor-positive breast cancer).
| Compound | Cell Line | GI50 (μM) | Activity |
|---|---|---|---|
| Texazole A | MDA-MB-453 | 60 | Antiproliferative |
| Texazole B | MDA-MB-453 | 11 | Antiproliferative |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications in the pyridine structure can significantly affect potency .
2. Neurotransmitter Receptor Interaction
N-Methyl-2-(pyridin-3-yl)ethanamine has been investigated for its interaction with neurotransmitter receptors, particularly serotonin receptors. Compounds with similar structures have been shown to act as agonists at the 5-HT1A receptor, which is crucial for mediating various neurological functions. The structure-activity relationship (SAR) studies indicate that substitutions on the pyridine ring can enhance receptor affinity and selectivity .
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have demonstrated that derivatives of N-Methyl-2-(pyridin-3-yl)ethanamine possess significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound X | 750 | Antibacterial |
| Compound Y | 500 | Antifungal |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Case Study 1: Selective Antiproliferative Activity
A study conducted on a series of pyridine derivatives, including N-Methyl-2-(pyridin-3-yl)ethanamine, demonstrated selective activity against MDA-MB-453 cells. The research utilized bioassay-guided fractionation to isolate active compounds from plant extracts, leading to the identification of several potent analogs with low cytotoxicity towards normal cells .
Case Study 2: Structure–Activity Relationships
Another investigation focused on the SAR of pyridine-based compounds revealed that the introduction of electron-withdrawing groups at specific positions on the pyridine ring significantly increased both anticancer and antimicrobial activities. This study provided insights into optimizing the biological efficacy of these compounds through strategic modifications .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing and purifying N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride to minimize impurities?
- Methodological Answer : Synthesis should focus on regioselective alkylation of the pyridine ring, followed by methylation and dihydrochloride salt formation. Purification via recrystallization in ethanol/water mixtures is effective for removing unreacted intermediates. Impurity profiling (e.g., using EP standards like N-Methyl-2-(pyridin-2-yl) derivatives) via HPLC with UV detection (λ = 254 nm) is critical to confirm purity .
Q. Which analytical techniques are most robust for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DO to resolve signals for the pyridinyl protons (δ 8.2–8.8 ppm) and methyl groups (δ 2.4–3.1 ppm). Deuterated solvents must be free of acidic protons to avoid signal broadening .
- HPLC : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention times should be compared against certified reference standards for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles during scale-up synthesis?
- Methodological Answer : Contradictions often arise from side reactions (e.g., over-alkylation or oxidation). Use LC-MS with electrospray ionization (ESI+) to identify byproducts (e.g., trihydrochloride salts or oxidized pyridinyl derivatives). Compare retention times and mass spectra with EP impurity standards (e.g., Imp. C(EP) in ). Statistical DOE (Design of Experiments) can optimize reaction parameters (temperature, pH) to suppress impurity formation .
Q. What crystallographic refinement strategies are recommended for determining the crystal structure of this compound?
- Methodological Answer : For high-resolution X-ray data, use SHELXL with the following parameters:
- Restraints : Apply ISOR and DELU to stabilize thermal parameters for the pyridinyl and methyl groups.
- Twinned Data : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine the twin law. Validate hydrogen bonding (e.g., N–H···Cl interactions) using OLEX2 visualization .
Q. How can stability studies under accelerated conditions be designed to predict degradation pathways?
- Methodological Answer : Expose the compound to 40°C/75% RH for 30 days, with periodic sampling. Analyze degradation products using UPLC-QTOF-MS in positive ion mode. Focus on hydrolytic cleavage (e.g., loss of methyl groups) and oxidation of the pyridinyl ring. Store samples under inert atmosphere (argon) to isolate oxidative vs. hydrolytic mechanisms .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the pyridinyl group as a hydrogen-bond acceptor. Solvation effects should be modeled with explicit water molecules. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability. Cross-reference with similar compounds (e.g., N-Methyl-2-(4-nitrophenoxy) derivatives) for activity predictions .
Q. How can regioselectivity challenges in pyridinyl alkylation be addressed during synthesis?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to predict the electrophilic susceptibility of pyridinyl positions. Experimentally, employ protecting groups (e.g., Boc on the amine) to direct alkylation to the 3-position. Monitor reaction progress with in-situ IR to detect intermediate formation .
Q. What methodologies are recommended for assessing the biological activity of derivatives?
- Methodological Answer : For receptor-binding studies, use surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs). Prepare derivatives with modifications to the methyl or pyridinyl groups. Compare dissociation constants (K) against the parent compound. Validate activity in cell-based assays (e.g., cAMP modulation for adrenergic receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
